molecular formula C13H9FN2OS2 B3007501 5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851116-66-0

5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3007501
CAS No.: 851116-66-0
M. Wt: 292.35
InChI Key: IQNPKWBXLSBGIA-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C13H9FN2OS2 and its molecular weight is 292.35. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of thieno[2,3-d]pyrimidine, such as 5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, display potent anticancer activity. A study by Hafez and El-Gazzar (2017) found that these compounds have comparable anticancer effects to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Bactericidal Activities

Fluorine-containing compounds, such as the 5-(4-fluorophenyl) derivative of thieno[2,3-d]pyrimidin-4-one, have been studied for their bactericidal activities. Zhou Xi (2015) reported that these compounds exhibit strong inhibition effects on crop biomasses and certain bacterial infections, including cotton fusarium wilt (Zhou Xi, 2015).

Synthesis and Biological Activities

The synthesis of derivatives of sulfanyl pyrimidin-4(3H)-one and their biological activities have been widely studied. Bassyouni and Fathalla (2013) investigated the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives and observed their significant biological activities, including antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).

Antifungal and Antimicrobial Effects

Research by Ren et al. (2007) on novel fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones indicated their efficacy as fungicidal agents, demonstrating significant inhibition activities against various fungal pathogens (Ren et al., 2007). Additionally, Tolba et al. (2018) synthesized thieno[2,3-d]pyrimidine derivatives and found them to be effective antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

Dual Inhibition of TS and DHFR

Gangjee et al. (2008) developed compounds based on the thieno[2,3-d]pyrimidine structure that are potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important targets in cancer therapy (Gangjee et al., 2008).

Future Directions

The future directions for research on “5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

Properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c1-6-9(7-2-4-8(14)5-3-7)10-11(17)15-13(18)16-12(10)19-6/h2-5H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNPKWBXLSBGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)NC(=S)NC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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